molecular formula C12H10N4O3S B11122240 N-(pyridin-2-ylmethyl)-2,1,3-benzoxadiazole-4-sulfonamide

N-(pyridin-2-ylmethyl)-2,1,3-benzoxadiazole-4-sulfonamide

Cat. No.: B11122240
M. Wt: 290.30 g/mol
InChI Key: YEMFKQVTHITQRE-UHFFFAOYSA-N
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Description

N-(pyridin-2-ylmethyl)-2,1,3-benzoxadiazole-4-sulfonamide is a compound that belongs to the class of benzoxadiazoles These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and analytical chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-2-ylmethyl)-2,1,3-benzoxadiazole-4-sulfonamide typically involves the following steps:

    Formation of the Benzoxadiazole Core: This can be achieved by reacting 2-aminophenol with nitrous acid to form the benzoxadiazole ring.

    Introduction of the Sulfonamide Group: The benzoxadiazole intermediate is then reacted with chlorosulfonic acid to introduce the sulfonamide group.

    Attachment of the Pyridin-2-ylmethyl Group: Finally, the sulfonamide derivative is reacted with pyridin-2-ylmethyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-2-ylmethyl)-2,1,3-benzoxadiazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, which may reduce the sulfonamide group to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Various nucleophiles (amines, thiols); reactions may require catalysts or specific solvents to proceed efficiently.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

N-(pyridin-2-ylmethyl)-2,1,3-benzoxadiazole-4-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including ligands for metal coordination complexes.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting sulfonamide-sensitive enzymes.

    Medicine: Explored for its antimicrobial and anticancer properties due to its ability to interfere with biological pathways.

    Industry: Utilized in the development of fluorescent probes and sensors due to the benzoxadiazole moiety’s fluorescent properties.

Mechanism of Action

The mechanism by which N-(pyridin-2-ylmethyl)-2,1,3-benzoxadiazole-4-sulfonamide exerts its effects is often related to its ability to interact with specific molecular targets:

    Enzyme Inhibition: The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to the active site of enzymes and inhibit their activity.

    Fluorescence: The benzoxadiazole moiety can absorb light and emit fluorescence, making the compound useful in imaging and detection applications.

Comparison with Similar Compounds

N-(pyridin-2-ylmethyl)-2,1,3-benzoxadiazole-4-sulfonamide can be compared with other benzoxadiazole derivatives and sulfonamide compounds:

    Similar Compounds:

    Uniqueness: The combination of the pyridine ring, benzoxadiazole core, and sulfonamide group in this compound provides a unique set of chemical properties, such as enhanced binding affinity to biological targets and distinct fluorescence characteristics, which are not observed in simpler analogs.

Properties

Molecular Formula

C12H10N4O3S

Molecular Weight

290.30 g/mol

IUPAC Name

N-(pyridin-2-ylmethyl)-2,1,3-benzoxadiazole-4-sulfonamide

InChI

InChI=1S/C12H10N4O3S/c17-20(18,14-8-9-4-1-2-7-13-9)11-6-3-5-10-12(11)16-19-15-10/h1-7,14H,8H2

InChI Key

YEMFKQVTHITQRE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CNS(=O)(=O)C2=CC=CC3=NON=C32

Origin of Product

United States

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